molecular formula C8H12F3NO3 B8578793 2-[(2,2,2-Trifluoroacetyl)amino]hexanoic acid CAS No. 455-60-7

2-[(2,2,2-Trifluoroacetyl)amino]hexanoic acid

Cat. No. B8578793
CAS RN: 455-60-7
M. Wt: 227.18 g/mol
InChI Key: IJXFNXFOHXPLNJ-UHFFFAOYSA-N
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Description

2-[(2,2,2-Trifluoroacetyl)amino]hexanoic acid is a useful research compound. Its molecular formula is C8H12F3NO3 and its molecular weight is 227.18 g/mol. The purity is usually 95%.
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properties

CAS RN

455-60-7

Molecular Formula

C8H12F3NO3

Molecular Weight

227.18 g/mol

IUPAC Name

2-[(2,2,2-trifluoroacetyl)amino]hexanoic acid

InChI

InChI=1S/C8H12F3NO3/c1-2-3-4-5(6(13)14)12-7(15)8(9,10)11/h5H,2-4H2,1H3,(H,12,15)(H,13,14)

InChI Key

IJXFNXFOHXPLNJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)O)NC(=O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Methyl trifluoroacetate (513 μL, 5.10 mmoles) and triethylamine (474 μL, 3.40 mmoles) were added to a suspension of aminocaproic acid (455 mg, 3.40 mmoles) in methanol (2 mL). After the mixture was stirred vigorously for 8 h, 1 N HCl was added dropwise until the a pH of 2 was obtained. The reaction was added to ethyl acetate (10 mL) was washed with 1 N HCl (2×2 mL), dried over MgSO4, and concentrated in vacuo to yield the amide as a white solid (745 mg, 3.49 mmoles, quant.). LRMS: not performed. 1H NMR: spectrum is consistent with the predicted structure.
Quantity
513 μL
Type
reactant
Reaction Step One
Quantity
474 μL
Type
reactant
Reaction Step One
Quantity
455 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

ω-aminocaproic acid (2.59 g, 19.7 mol) was dissolved in 100 mL methanol, and triethylamine (4.2 mL, 29.9 mmol) and ethyl trifluoroacetate (3.5 mL, 29.5 mmol) were added and agitated for a day and night at room temperature. The reaction solution was poured into 1% by weight hydrochloric acid (100 mL), and extracted once with methylene chloride. The methylene chloride layer was washed once with water and once with a saturated aqueous sodium chloride solution, and then dried and concentrated with anhydrous sodium sulfate to obtain 2.78 g of a crude product.
Quantity
2.59 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step Two
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

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